molecular formula C12H15F2NO3 B2988727 Tert-butyl 3-amino-4-(difluoromethoxy)benzoate CAS No. 2248368-79-6

Tert-butyl 3-amino-4-(difluoromethoxy)benzoate

Cat. No. B2988727
CAS RN: 2248368-79-6
M. Wt: 259.253
InChI Key: QJANZWVCZAHNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-4-(difluoromethoxy)benzoate is a chemical compound used in scientific research. It is a white crystalline powder with a molecular formula of C12H15F2NO3. This compound is also known as Boc-3-amino-4-(difluoromethoxy)benzoic acid tert-butyl ester and is commonly used as a building block in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of tert-butyl 3-amino-4-(difluoromethoxy)benzoate is not well understood. However, it is believed to act as a kinase inhibitor, inhibiting the activity of kinases and disrupting cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 3-amino-4-(difluoromethoxy)benzoate are not well documented. However, it is believed to have potential therapeutic applications in the treatment of various diseases, including cancer.

Advantages And Limitations For Lab Experiments

The advantages of using tert-butyl 3-amino-4-(difluoromethoxy)benzoate in lab experiments include its high purity and availability. It is also a versatile building block that can be used in the synthesis of various compounds. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the use of tert-butyl 3-amino-4-(difluoromethoxy)benzoate in scientific research. One potential direction is the development of new kinase inhibitors for the treatment of cancer and other diseases. Another potential direction is the use of this compound in the synthesis of new compounds for drug discovery. Additionally, the biochemical and physiological effects of this compound could be further investigated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of tert-butyl 3-amino-4-(difluoromethoxy)benzoate involves the reaction of 3-amino-4-(difluoromethoxy)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography.

Scientific Research Applications

Tert-butyl 3-amino-4-(difluoromethoxy)benzoate is used in scientific research as a building block in the synthesis of various compounds. It is commonly used in the synthesis of kinase inhibitors, which are compounds that inhibit the activity of kinases, enzymes that play a key role in cell signaling pathways. Kinase inhibitors have potential therapeutic applications in the treatment of various diseases, including cancer.

properties

IUPAC Name

tert-butyl 3-amino-4-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)7-4-5-9(8(15)6-7)17-11(13)14/h4-6,11H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJANZWVCZAHNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4-(difluoromethoxy)benzoate

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